TLR7 agonist 3

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

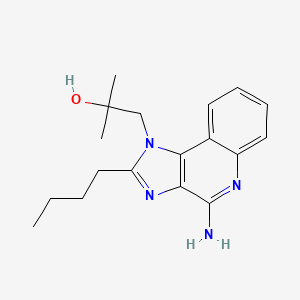

1-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITVQUOQRHRGQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TLR7 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) agonists are a class of immunomodulatory agents that hold significant promise in the fields of oncology and infectious diseases. By activating the innate immune system, these molecules can trigger a cascade of events leading to a robust and targeted adaptive immune response. This technical guide provides a comprehensive overview of the mechanism of action of a specific imidazoquinoline-based TLR7 agonist, referred to as TLR7 Agonist 3 (also known as TLR7/8 agonist 3). We delve into its interaction with the TLR7 receptor, the subsequent intracellular signaling pathways, and the downstream cellular and systemic effects. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to TLR7 and Imidazoquinoline Agonists

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, functioning as pattern recognition receptors (PRRs) that identify pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomal compartment of immune cells, primarily recognizes single-stranded RNA (ssRNA) viruses. Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, effectively bridging the innate and adaptive immune responses.

Imidazoquinoline compounds are synthetic small molecule agonists of TLR7. This compound, chemically identified as 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine, is a potent activator of TLR7 and, to some extent, TLR8. Its ability to stimulate a strong Th1-biased immune response makes it a subject of interest for therapeutic development.

Core Mechanism of Action

The mechanism of action of this compound can be dissected into three key stages: receptor binding, intracellular signaling, and downstream immunological consequences.

Receptor Binding and Activation

This compound, being a small molecule, diffuses across the cell membrane and localizes to the endosome, where TLR7 is expressed. The binding of the agonist to the leucine-rich repeat (LRR) domain of TLR7 induces a conformational change in the receptor, leading to its dimerization. This dimerization event is the critical first step in initiating the downstream signaling cascade.

Intracellular Signaling: The MyD88-Dependent Pathway

Upon activation, TLR7 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) to its Toll/interleukin-1 receptor (TIR) domain. This initiates the formation of a larger signaling complex known as the "Myddosome." The core signaling pathway is as follows:

-

Recruitment of IRAKs: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.

-

Activation of TRAF6: Activated IRAKs then interact with and activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6, through a series of ubiquitination events, activates the TGF-β-activated kinase 1 (TAK1) complex.

-

NF-κB and MAPK Activation: The activated TAK1 complex subsequently phosphorylates and activates two major downstream pathways:

-

The IκB kinase (IKK) complex , which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB (p50/p65) to translocate to the nucleus.

-

Mitogen-activated protein kinases (MAPKs) , including p38 and JNK.

-

-

IRF7 Activation: Concurrently, a complex involving IRAK1, TRAF6, TRAF3, and IKKα leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7).

Downstream Immunological Consequences

The nuclear translocation of activated NF-κB, AP-1 (activated by MAPKs), and IRF7 results in the transcription of a wide array of genes, leading to profound immunological effects:

-

Cytokine and Chemokine Production: A hallmark of TLR7 agonism is the robust production of pro-inflammatory cytokines and chemokines. This includes:

-

Type I Interferons (IFN-α, IFN-β): Primarily driven by IRF7 activation, these are crucial for antiviral responses and for priming the adaptive immune system.

-

Pro-inflammatory Cytokines: NF-κB and MAPK activation leads to the secretion of TNF-α, IL-6, and IL-12, which promote inflammation and a Th1-biased immune response.

-

Chemokines: Production of chemokines such as CXCL10 (IP-10) attracts immune cells like T cells, NK cells, and macrophages to the site of inflammation.

-

-

Activation of Antigen-Presenting Cells (APCs): TLR7 agonists, including this compound, are potent activators of dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), and monocytes/macrophages. This activation leads to the upregulation of co-stimulatory molecules (CD80, CD86) and MHC class I and II molecules, enhancing their ability to present antigens to T cells.

-

Enhanced NK Cell Activity: The cytokine milieu induced by TLR7 activation, particularly IL-12 and type I IFNs, leads to the activation of Natural Killer (NK) cells, enhancing their cytotoxic activity against infected or malignant cells.

-

Induction of a Th1-Biased Adaptive Immune Response: The production of IL-12 by activated APCs is critical for driving the differentiation of naive CD4+ T cells into Th1 helper cells. Th1 cells, in turn, support the activation of cytotoxic T lymphocytes (CTLs), which are essential for clearing virally infected cells and tumor cells.

Quantitative Data

The potency of this compound can be quantified by its ability to induce cytokine production in immune cells. The following table summarizes the half-maximal effective concentration (EC50) values for an analog of this compound in inducing key cytokines in human peripheral blood mononuclear cells (PBMCs).[1]

| Cytokine | Cell Type | EC50 (µM) |

| IFN-α | Human PBMC | 0.12 |

| TNF-α | Human PBMC | 0.37 |

Note: The data presented is for "TLR7/8 agonist 3 (Analog 70)" as reported by the vendor.[1]

Detailed Experimental Protocols

The following protocols are adapted from studies on structurally similar imidazoquinoline TLR7 agonists and provide a framework for assessing the activity of this compound.

TLR7 Activity Assessment using HEK-Blue™ TLR7 Reporter Cells

This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-650 nm)

Protocol:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR7 cells in complete DMEM medium according to the manufacturer's instructions.

-

On the day of the assay, wash the cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.

-

Resuspend the cells in fresh, pre-warmed complete DMEM medium and adjust the cell density to approximately 280,000 cells/mL.

-

-

Agonist Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the agonist in complete DMEM medium to achieve the desired final concentrations for the dose-response curve.

-

-

Assay Procedure:

-

Add 20 µL of each agonist dilution to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).

-

Add 180 µL of the HEK-Blue™ hTLR7 cell suspension to each well (approximately 50,000 cells/well).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Detection and Analysis:

-

Prepare HEK-Blue™ Detection medium according to the manufacturer's instructions and warm to 37°C.

-

Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate.

-

Transfer 20 µL of the supernatant from the cell stimulation plate to the corresponding wells of the plate containing the detection medium.

-

Incubate for 1-3 hours at 37°C and monitor the development of a blue color.

-

Measure the absorbance at 620-650 nm using a spectrophotometer.

-

Plot the absorbance values against the agonist concentrations and determine the EC50 value from the dose-response curve.

-

Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of human PBMCs with this compound and the subsequent measurement of secreted cytokines.

Materials:

-

Ficoll-Paque PLUS

-

Freshly drawn human whole blood from healthy donors

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

96-well round-bottom cell culture plates

-

ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)

Protocol:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing the PBMCs.

-

Wash the PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the final PBMC pellet in complete RPMI 1640 medium and perform a cell count.

-

-

Cell Stimulation:

-

Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

-

Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium at 2X the final desired concentrations.

-

Add 100 µL of the 2X agonist dilutions to the respective wells. Include an unstimulated control (medium only) and a positive control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Generate dose-response curves for each cytokine and determine the EC50 values.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the MyD88-dependent signaling pathway activated by this compound.

Caption: this compound signaling cascade.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for assessing cytokine induction in PBMCs upon stimulation with this compound.

References

structure and chemical properties of TLR7 agonist 3

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of TLR7 Agonist 3, a small molecule activator of Toll-like receptor 7. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and infectious diseases.

Chemical Structure and Properties

This compound, identified by the Chemical Abstracts Service (CAS) number 642473-95-8, is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Its chemical name is 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H23N5O | PubChem[1] |

| Molecular Weight | 313.4 g/mol | PubChem[1] |

| IUPAC Name | 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine | PubChem |

| CAS Number | 642473-95-8 | MedchemExpress |

| InChI | InChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20) | PubChem |

| Canonical SMILES | CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N | PubChem |

| Polar Surface Area | 92 Ų | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Biological Activity and Mechanism of Action

This compound functions as a potent activator of TLR7 and TLR8, which are intracellular receptors primarily expressed in the endosomes of immune cells such as dendritic cells, B lymphocytes, and mast cells. The activation of these receptors by agonists mimics the natural recognition of single-stranded RNA from viruses, initiating a powerful innate immune response.

Upon binding to TLR7/8, the agonist induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors such as NF-κB and IRF7. The activation of these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines and type I interferons.

A study involving a TLR7/8 agonist analog (Analog 70) demonstrated potent induction of IFN-α and TNF-α in human peripheral blood mononuclear cells (PBMCs) with EC50 values of 0.12 μM and 0.37 μM, respectively.

Table 2: In Vitro Activity of a TLR7/8 Agonist 3 Analog

| Cytokine | Cell Type | EC50 (μM) | Source |

| IFN-α | Human PBMC | 0.12 | MedchemExpress |

| TNF-α | Human PBMC | 0.37 | MedchemExpress |

Signaling Pathway

The signaling pathway initiated by TLR7 agonists is crucial for the generation of an effective immune response. The following diagram illustrates the MyD88-dependent signaling cascade activated by TLR7.

Caption: MyD88-dependent signaling pathway activated by this compound.

Experimental Protocols

The following are generalized experimental protocols for the evaluation of TLR7 agonists, based on methodologies described in the literature.

In Vitro Cytokine Induction Assay in Human PBMCs

Objective: To determine the potency of a TLR7 agonist in inducing cytokine production in human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: Plate PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL. Add serial dilutions of the TLR7 agonist (e.g., from 0.01 μM to 10 μM).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using a commercially available ELISA kit or a multiplex bead-based immunoassay.

-

Data Analysis: Plot the cytokine concentration against the agonist concentration and determine the EC50 value using non-linear regression analysis.

In Vivo Cytokine Induction in Mice

Objective: To assess the in vivo activity of a TLR7 agonist by measuring systemic cytokine levels in mice.

Methodology:

-

Animal Model: Use 6-8 week old female C57BL/6 mice.

-

Compound Administration: Administer the TLR7 agonist to the mice via a suitable route (e.g., intravenous, subcutaneous, or oral). Include a vehicle control group.

-

Sample Collection: At various time points post-administration (e.g., 2, 6, and 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.

-

Serum Preparation: Process the blood samples to obtain serum.

-

Cytokine Measurement: Measure the levels of cytokines (e.g., IFN-α, TNF-α, IL-6) in the serum using ELISA or a multiplex assay.

-

Data Analysis: Compare the cytokine levels in the agonist-treated groups to the vehicle control group at each time point.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a novel TLR7 agonist.

Caption: Preclinical evaluation workflow for a novel TLR7 agonist.

Conclusion

This compound is a well-characterized small molecule with potent immunostimulatory properties mediated through the activation of TLR7 and TLR8. Its ability to induce a robust type I interferon and pro-inflammatory cytokine response makes it a promising candidate for various therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation and development of this and other novel TLR7 agonists.

References

TLR7 agonist 3 signaling pathway and downstream targets

An In-depth Technical Guide to the TLR7 Agonist Signaling Pathway and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is a critical component of the innate immune system, functioning as an endosomal pattern recognition receptor.[1][2] It plays a pivotal role in the first line of defense against invading pathogens by recognizing pathogen-associated molecular patterns (PAMPs), specifically single-stranded RNA (ssRNA) from viruses like HIV and HCV.[2][3] Beyond its role in antiviral immunity, the activation of TLR7 by synthetic small molecule agonists has emerged as a promising strategy in cancer immunotherapy.[4] These agonists, such as Imiquimod and Resiquimod (R848), mimic viral ssRNA to trigger potent immune responses.

This guide provides a detailed examination of the TLR7 signaling cascade, from ligand recognition to the activation of downstream transcription factors and the subsequent expression of key immune effectors. It includes quantitative data on downstream targets, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate the complex molecular interactions.

The TLR7 Signaling Pathway: A Step-by-Step Mechanism

The activation of TLR7 initiates a signaling cascade that is predominantly dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88). This pathway culminates in the activation of two major transcription factor families: Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB), leading to the production of type I interferons and pro-inflammatory cytokines, respectively.

Ligand Recognition and Receptor Activation

TLR7 is located within the membrane of endosomes in immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and monocytes. Viral ssRNA is processed by enzymes, such as RNase T2, into smaller fragments that can bind to two distinct pockets within the TLR7 receptor. The simultaneous occupation of both binding sites is required to initiate the signaling cascade, triggering a conformational change and dimerization of the receptor.

The MyD88-Dependent Signaling Complex

Upon activation, the Toll/IL-1 receptor (TIR) domain of TLR7 recruits the central adaptor protein, MyD88. MyD88 then recruits IL-1 receptor-associated kinase 4 (IRAK-4) through interactions between their respective death domains. IRAK-4 phosphorylates and activates IRAK-1. The activated IRAK-1 associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase, which serves as a crucial branching point in the pathway.

Divergent Downstream Pathways

From the MyD88-IRAK-TRAF6 complex, the signal diverges into two main branches:

A. IRF Pathway and Type I Interferon Production

This branch is particularly prominent in pDCs, which are considered "professional" type I IFN producers due to high constitutive expression of both TLR7 and IRF7.

-

A complex containing MyD88, TRAF6, IRAK-1, IKKα, and other molecules forms.

-

Within this complex, IRF7 is phosphorylated by IRAK-1 and/or IKKα.

-

Phosphorylated IRF7 dimerizes and translocates to the nucleus.

-

In the nucleus, IRF7 binds to IFN-stimulated response elements (ISREs) in the promoters of type I interferon genes, driving the robust transcription of IFN-α and IFN-β. IRF5 has also been identified as a mediator in this pathway, contributing to type I IFN induction.

B. NF-κB Pathway and Pro-inflammatory Cytokine Production

This branch leads to the production of a wide array of inflammatory mediators.

-

The TRAF6 complex activates the IκB kinase (IKK) complex.

-

The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome.

-

The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.

-

In the nucleus, NF-κB binds to specific DNA elements to activate the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Downstream Targets and Quantitative Analysis

Activation of the TLR7 pathway results in the expression of a diverse set of genes critical for orchestrating an immune response. The primary downstream targets are type I interferons and pro-inflammatory cytokines. The magnitude and profile of this response can vary significantly depending on the specific agonist, cell type, and stimulation conditions.

Table 1: Cytokine Production Induced by TLR7 Agonists in Human PBMCs

This table summarizes representative data on cytokine levels produced by human peripheral blood mononuclear cells (PBMCs) following stimulation with various TLR agonists. Note that TLR7 agonists induce high levels of Type I interferons, while TLR8 and dual TLR7/8 agonists tend to produce higher levels of pro-inflammatory cytokines like IFN-γ and IL-12.

| Agonist (Target) | IFN-α (pg/mL) | IFN-β (pg/mL) | IFN-γ (pg/mL) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-6 (ng/mL) |

| Imiquimod (TLR7) | >2000 | >2000 | <100 | <100 | ~500 | ~2 |

| R848 (TLR7/8) | >2000 | >2000 | >2000 | >2000 | >2000 | >10 |

| CL075 (TLR7/8) | >2000 | >2000 | >2000 | >2000 | >2000 | >10 |

| ssRNA40 (TLR8) | <100 | <100 | >2000 | >2000 | >2000 | >10 |

Data are illustrative and compiled from representative findings in the literature. Actual values can vary based on experimental conditions.

Table 2: Differential Cytokine mRNA Expression in Neonatal Whole Blood

This table shows the fold change in cytokine mRNA expression in whole blood from neonates at birth after 4 hours of stimulation with different TLR agonists, highlighting the differential response profiles.

| Cytokine mRNA | Gardiquimod™ (TLR7) | ssRNA (TLR8) | CL075 (TLR7/8) |

| IFNA1 | ~150 | ~20 | ~150 |

| TNF | ~10 | ~75 | ~60 |

| IL1B | ~5 | ~150 | ~100 |

| IL6 | ~50 | ~600 | ~500 |

| IL12A | ~5 | ~5 | ~5 |

Data adapted from representative results showing median fold changes.

Key Experimental Protocols

Studying the TLR7 signaling pathway involves a variety of cellular and molecular biology techniques. Below are detailed protocols for two fundamental experiments.

Protocol 1: In Vitro Stimulation of PBMCs and Cytokine Measurement by ELISA

This protocol describes how to measure cytokine production from immune cells after stimulation with a TLR7 agonist.

1. Isolation of PBMCs:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

-

Count cells and assess viability using a hemocytometer and Trypan Blue exclusion. Adjust cell density to 1 x 10⁶ cells/mL.

2. Cell Stimulation:

-

Plate 1 mL of the cell suspension into each well of a 24-well plate.

-

Add the TLR7 agonist (e.g., R848 at a final concentration of 1 µM) or a vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

3. Sample Collection and Analysis:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well and store at -80°C until analysis.

-

Quantify the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Protocol 2: NF-κB Reporter Gene Assay in HEK293 Cells

This protocol is used to specifically measure the activation of the NF-κB transcription factor. It utilizes HEK-Blue™ cells, which are HEK293 cells engineered to express human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

1. Cell Preparation and Seeding:

-

Culture HEK-Blue™ hTLR7 cells according to the supplier's recommendations.

-

On the day of the experiment, harvest the cells and resuspend them in HEK-Blue™ Detection medium to a concentration of ~2.8 x 10⁵ cells/mL.

2. Assay Procedure:

-

Add 20 µL of the TLR7 agonist at various concentrations (or controls) to the wells of a flat-bottom 96-well plate.

-

Add 180 µL of the cell suspension to each well.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

3. Measurement of Reporter Activity:

-

The SEAP secreted into the medium reacts with the substrate in the HEK-Blue™ Detection medium, resulting in a color change.

-

Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

-

The OD is directly proportional to the level of NF-κB activation. An EC50 value can be calculated from the dose-response curve. For one specific TLR7 agonist (compound 54), the reported EC50 in this system was 0.00858 µM.

Conclusion

The TLR7 signaling pathway is a powerful and tightly regulated system that is central to the innate immune response to viral pathogens. Its activation through specific agonists like "TLR7 agonist 3" triggers a dual-pronged response characterized by the production of type I interferons via the IRF7 axis and pro-inflammatory cytokines via the NF-κB axis. This robust immunostimulatory capacity makes TLR7 an attractive target for the development of novel adjuvants and immunotherapies for infectious diseases and cancer. A thorough understanding of its signaling mechanisms, downstream targets, and the methodologies used to study it is essential for researchers and professionals working to harness its therapeutic potential.

References

In Vitro Characterization of TLR7 Agonist 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a novel Toll-like receptor 7 (TLR7) agonist, designated herein as "TLR7 Agonist 3." The guide details the core methodologies, data interpretation, and signaling pathways essential for evaluating the activity and therapeutic potential of such an immunomodulatory compound.

Introduction to TLR7 Agonism

Toll-like receptors (TLRs) are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs).[1][2] TLR7, located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B-lymphocytes, recognizes single-stranded RNA (ssRNA) from viruses.[1][3] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFNs) and pro-inflammatory cytokines, crucial for orchestrating an antiviral response and shaping the adaptive immune response.[1] Small molecule TLR7 agonists are being explored as vaccine adjuvants and for cancer immunotherapy due to their potent immunostimulatory effects. The in vitro characterization of these agonists is a critical first step in their development, providing insights into their potency, selectivity, and mechanism of action.

TLR7 Signaling Pathway

Upon binding of an agonist, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates the formation of a "myddosome" complex with IRAK4 and IRAK1. Subsequent phosphorylation events lead to the activation of TRAF6, which in turn activates the TAK1 complex. This cascade culminates in the activation of two major downstream pathways:

-

NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and degradation of IκBα, allowing the nuclear translocation of NF-κB. This transcription factor drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK and IRF Pathways: TAK1 also activates the MAPK signaling pathway. Concurrently, the MyD88-dependent pathway leads to the activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I IFN production (IFN-α and IFN-β).

Key In Vitro Characterization Assays

A panel of in vitro assays is essential to determine the potency, selectivity, and functional consequences of TLR7 agonist activity.

Reporter Gene Assays

Reporter gene assays are a primary screening tool to quantify the activation of specific signaling pathways. HEK-293 cells stably expressing human or mouse TLR7 and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB promoter, are commonly used.

Table 1: this compound Activity in HEK-293 Reporter Cells

| Cell Line | Agonist | EC50 (nM) | Selectivity (vs. TLR8) |

| hTLR7-HEK-293 | This compound | 15 | >1000-fold |

| mTLR7-HEK-293 | This compound | 45 | >1000-fold |

| hTLR8-HEK-293 | This compound | >10,000 | - |

| Control HEK-293 | This compound | No activity | - |

Cytokine Profiling in Immune Cells

The hallmark of TLR7 agonism is the induction of cytokines. This is typically assessed in primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

Table 2: Cytokine Induction by this compound in Human PBMCs (24h stimulation)

| Cytokine | Concentration (pg/mL) |

| Vehicle Control | |

| IFN-α | <10 |

| TNF-α | <20 |

| IL-6 | <50 |

| This compound (1 µM) | |

| IFN-α | 2500 |

| TNF-α | 1200 |

| IL-6 | 3500 |

Immune Cell Activation

Activation of specific immune cell subsets can be monitored by measuring the upregulation of cell surface markers using flow cytometry. Plasmacytoid dendritic cells (pDCs) and B cells are key targets of TLR7 agonists.

Table 3: Upregulation of Activation Markers on Human pDCs by this compound

| Marker | % Positive Cells (Vehicle) | % Positive Cells (this compound, 1 µM) |

| CD86 | 15 | 75 |

| HLA-DR | 40 | 90 |

Experimental Protocols

TLR7 Reporter Gene Assay

-

Cell Seeding: Seed HEK-293 cells stably expressing the TLR7-NF-κB-SEAP reporter system into 96-well plates at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the cells. Include a vehicle control and a known TLR7 agonist as a positive control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

SEAP Detection: Measure SEAP activity in the culture supernatant using a colorimetric substrate (e.g., p-nitrophenyl phosphate).

-

Data Analysis: Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cytokine Measurement in PBMCs

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.

-

Stimulation: Treat cells with this compound at various concentrations for 18-24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the culture supernatants.

-

Cytokine Quantification: Measure cytokine concentrations (e.g., IFN-α, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Flow Cytometry for Immune Cell Activation

-

Cell Treatment: Stimulate PBMCs with this compound for 24 hours as described above.

-

Staining: Harvest the cells and stain with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD123 for pDCs, anti-CD19 for B cells, and activation markers like anti-CD86 and anti-HLA-DR).

-

Acquisition: Acquire data on a flow cytometer.

-

Analysis: Gate on the immune cell population of interest and quantify the percentage of cells expressing the activation markers.

Experimental Workflow

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective activation of the TLR7 signaling pathway. The induction of key cytokines like IFN-α and the activation of pDCs are consistent with the expected mechanism of action for a TLR7 agonist. These data provide a strong foundation for further preclinical development, including in vivo efficacy and safety studies. The methodologies and data presented in this guide serve as a robust framework for the evaluation of novel TLR7 agonists in a drug discovery setting.

References

discovery and synthesis of novel TLR7 agonist 3 compounds

An In-depth Technical Guide to the Discovery and Synthesis of Novel TLR7 Agonist Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel Toll-like receptor 7 (TLR7) agonists. TLR7, an endosomal receptor primarily expressed in immune cells, plays a crucial role in the innate immune response by recognizing single-stranded RNA viruses.[1][2] Its activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, making it a compelling target for the development of immunomodulatory therapies for cancer and infectious diseases.[3][4] This document details the synthetic chemistry, structure-activity relationships (SAR), and key experimental protocols for the characterization of these promising therapeutic agents.

Core Scaffolds and Synthesis

The development of novel TLR7 agonists has centered around several key heterocyclic scaffolds. The most prominent among these are the imidazoquinolines and pyrazolopyrimidines, which serve as foundational structures for further chemical modification to enhance potency and selectivity.

Imidazoquinoline-Based TLR7 Agonists

The imidazoquinoline core is a well-established pharmacophore for TLR7 agonism, with Imiquimod being an early approved drug from this class.[5] Recent research has focused on modifying this scaffold to improve potency and drug-like properties.

A general synthetic approach to 1-substituted imidazo[4,5-c]quinolines involves a multi-step sequence starting from a quinoline precursor. A representative synthetic scheme is outlined below. The synthesis often commences with the construction of the core imidazoquinoline ring system, followed by the introduction of various substituents at key positions to explore SAR. For instance, modifications at the N1 position with different benzylic groups and the addition of hydrophobic acyl tails have been shown to significantly enhance TLR7 agonist activity.

Pyrazolopyrimidine-Based TLR7 Agonists

The pyrazolopyrimidine scaffold has emerged as a promising alternative to the imidazoquinoline core for developing selective TLR7 agonists. These compounds have demonstrated potent receptor activity and significant induction of cytokine secretion.

The synthesis of pyrazolopyrimidine-based TLR7 agonists typically involves the construction of the core heterocyclic system followed by the introduction of substituents that are crucial for activity. Structure-activity relationship studies have revealed that a 2-aminopyrimidine-based hydrogen bond donor-acceptor system, a hydrophobic aliphatic tail, and a benzyl group are key pharmacophoric elements. A scalable synthesis often focuses on the selective N2-alkylation of the pyrazolopyrimidine core.

Structure-Activity Relationship (SAR) and Data Presentation

The potency and selectivity of TLR7 agonists are highly dependent on their chemical structure. Extensive SAR studies have been conducted to understand the key molecular features that govern their biological activity.

Table 1: In Vitro Activity of Representative Novel TLR7 Agonists

| Compound ID | Scaffold | Human TLR7 EC50 (nM) | Mouse TLR7 EC50 (nM) | IFN-α Induction (hPBMCs) | Reference |

| 17b | Imidazoquinoline | Low Nanomolar | Not Reported | Potent Induction | |

| 16b | Imidazoquinoline | Low Nanomolar | Not Reported | Potent Induction | |

| 16d | Imidazoquinoline | Low Nanomolar | Not Reported | Potent Induction | |

| Compound 20 | Pyrazolopyrimidine | Potent Activity | Potent Activity | Significant Secretion | |

| Compound [I] | Pyrazolopyrimidine | 13,000 | 27,000 | Not Reported | |

| DSP-0509 | Pyrimidine | 515 | 33 | Induces IFN-α |

Table 2: Permeability and Selectivity Data

| Compound ID | Permeability (PAMPA) | TLR7/TLR8 Selectivity | Reference |

| 17b | Favorable | >500-fold for TLR7 | |

| Compound 20 | Favorable PK/PD | Selective for TLR7 | |

| Compound [I] | Excellent Metabolic Stability | Not Reported |

Experimental Protocols

TLR7 Reporter Assay (HEK-Blue™ hTLR7)

This assay is used to determine the agonist activity of compounds on human TLR7. It utilizes a HEK293 cell line stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compounds and positive control (e.g., R848)

-

96-well cell culture plates

Procedure:

-

Seed HEK-Blue™ hTLR7 cells at a density of approximately 2.5 x 10^5 cells/mL in a 96-well plate.

-

Prepare serial dilutions of the test compounds and the positive control.

-

Add the diluted compounds to the wells containing the cells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Add HEK-Blue™ Detection medium to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 620-655 nm to quantify SEAP activity, which is proportional to TLR7 activation.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the induction of cytokines by TLR7 agonists in a more physiologically relevant primary cell-based system.

Materials:

-

Ficoll-Paque for PBMC isolation

-

Human whole blood

-

RPMI 1640 medium supplemented with 10% FBS

-

Test compounds

-

ELISA or multiplex bead array kits for cytokine quantification (e.g., IFN-α, TNF-α, IL-6)

Procedure:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of desired cytokines in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict the passive permeability of compounds across the gastrointestinal tract or the blood-brain barrier.

Materials:

-

PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane)

-

Phospholipid solution (e.g., lecithin in dodecane)

-

Phosphate-buffered saline (PBS)

-

Test compounds

-

UV/Vis plate reader or LC-MS/MS for quantification

Procedure:

-

Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

-

Fill the acceptor plate wells with PBS (acceptor solution).

-

Add the test compounds dissolved in PBS to the donor plate wells.

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

-

Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

Signaling Pathways and Visualizations

Upon activation by an agonist, TLR7 initiates a downstream signaling cascade that is crucial for the innate immune response.

Caption: TLR7 Signaling Pathway.

The binding of a TLR7 agonist to the receptor in the endosome leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of the transcription factors NF-κB and IRF7. NF-κB activation results in the transcription of pro-inflammatory cytokine genes, while IRF7 activation drives the expression of type I interferon genes.

Caption: Experimental Workflow for TLR7 Agonist Development.

The discovery and development of novel TLR7 agonists follow a structured workflow. This process begins with the design and synthesis of new chemical entities based on established SAR. These compounds are then subjected to a battery of in vitro screening assays to assess their potency, permeability, and ability to induce cytokine production. Promising candidates advance to preclinical evaluation in animal models to determine their pharmacokinetic/pharmacodynamic (PK/PD) properties and in vivo efficacy. The data from these studies inform further rounds of lead optimization in an iterative cycle of improvement.

Conclusion

The discovery and synthesis of novel TLR7 agonists represent a vibrant area of research with significant therapeutic potential. The imidazoquinoline and pyrazolopyrimidine scaffolds continue to be fruitful starting points for the development of potent and selective immunomodulators. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate the advancement of new TLR7-targeted therapies for a range of diseases. Continued exploration of SAR and the development of innovative chemical matter will be crucial for realizing the full clinical potential of this exciting class of compounds.

References

- 1. Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N 2-Alkylation of 1 H-Pyrazolo[4,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets and Receptor Binding of TLR7 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

Core Substance: TLR7 Agonist 3 (CAS: 1229024-78-5)

This technical guide provides a comprehensive overview of the cellular targets, receptor binding, and immunological activity of the synthetic small molecule identified as this compound. The document synthesizes available data, outlines detailed experimental protocols for its characterization, and visualizes key pathways and workflows.

Chemical Name: 1-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol[1]

Molecular Formula: C₁₈H₂₄N₄O[1]

Molecular Weight: 312.41 g/mol

Note on Agonist Activity: Commercially available as a Toll-like receptor 7 (TLR7) agonist, this compound is cited in patent literature for its potential in anticancer applications, often in conjugated forms to target specific cell types like myeloid-derived suppressor cells. However, a peer-reviewed study that conducted a virtual screening for TLR7 modulators identified this compound (referred to as compound 2 in the publication) but reported no significant agonist activity in their HEK293 reporter gene assay. This discrepancy should be a critical consideration in the evaluation and application of this molecule.

Cellular Targets and Receptor Binding

TLR7 is an endosomal receptor primarily expressed in immune cells, where it recognizes single-stranded RNA (ssRNA) viruses. Synthetic agonists like this compound mimic viral components to activate TLR7 and initiate an immune response.

The primary cellular targets for TLR7 agonists include:

-

Plasmacytoid Dendritic Cells (pDCs): A major producer of type I interferons (IFN-α/β) upon TLR7 stimulation.

-

B Lymphocytes: TLR7 activation can lead to B cell proliferation, differentiation, and antibody production.

-

Monocytes and Macrophages: Activation through TLR7 can induce the production of pro-inflammatory cytokines.

-

Myeloid Dendritic Cells (mDCs): Can also be activated, though TLR8 is often more dominant in these cells in humans.

Quantitative Data

The following table summarizes the available potency data for this compound and a related compound, TLR7/8 agonist 3. It is important to note that the data for this compound originates from a patent and commercial vendors, and a detailed peer-reviewed experimental protocol is not available.

| Compound | CAS Number | Assay System | Readout | Potency (EC₅₀) | Source |

| This compound | 1229024-78-5 | HEK293 cells expressing human TLR7 | NF-κB activation | Not specified | |

| TLR7/8 agonist 3 | 642473-95-8 | Human PBMCs | IFN-α induction | 0.12 µM | MedChemExpress |

| TLR7/8 agonist 3 | 642473-95-8 | Human PBMCs | TNF-α induction | 0.37 µM | MedChemExpress |

Signaling Pathways

Upon binding to TLR7 in the endosome, this compound is expected to trigger a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and IRF7. This results in the production of type I interferons and other pro-inflammatory cytokines.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a Representative TLR7 Agonist

Disclaimer: The following guide synthesizes publicly available data on several distinct small molecule Toll-like Receptor 7 (TLR7) agonists to provide a representative overview of their pharmacokinetic and pharmacodynamic properties. The term "TLR7 agonist 3" is not a standardized scientific designation; therefore, this document utilizes data from well-characterized TLR7 agonists such as 852A, RO6870868 (the active metabolite of which is RO6871765), and DSP-0509 as exemplars. All data is clearly attributed to its specific source compound.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical characteristics of small molecule TLR7 agonists.

Introduction to TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomally located pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Synthetic small molecule agonists of TLR7 have been developed to mimic this viral recognition, leading to the activation of downstream signaling pathways and the induction of a potent immune response. This has generated significant interest in their therapeutic potential for various diseases, including cancer and chronic viral infections.[3][4] Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which in turn stimulate a cascade of innate and adaptive immune responses.[1]

Pharmacokinetics

The pharmacokinetic (PK) profile of a TLR7 agonist is a critical determinant of its efficacy and safety. Systemic exposure needs to be sufficient to engage the target immune cells, while prolonged high concentrations can lead to toxicity. The route of administration significantly impacts the PK profile.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for several representative TLR7 agonists from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of TLR7 Agonist 852A in Humans

| Parameter | Intravenous (2.0 mg) | Subcutaneous (2.0 mg) | Oral (2.0 mg) |

| Cmax (ng/mL) | Dose-proportional | Dose-dependent | Lower than IV |

| Tmax (h) | Not Applicable | ~0.5 | Variable |

| AUC (ng·h/mL) | Dose-proportional | Dose-dependent | Lower than IV |

| Half-life (t½) (h) | ~8 | ~8 | ~8 |

| Bioavailability (%) | 100 | 80.5 ± 12.8 | 26.5 ± 7.84 |

| Reference |

Table 2: Pharmacokinetic Parameters of RO6871765 (Active Metabolite of Prodrug RO6870868) in Healthy Volunteers (Single Oral Dose)

| Dose of RO6870868 | 200 mg | 400 mg | 800 mg | 1200 mg | 1600 mg | 2000 mg |

| Cmax (ng/mL) | 35.5 | 60.1 | 114 | 124 | 149 | 179 |

| Tmax (h) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| AUC₀₋∞ (ng·h/mL) | 113 | 225 | 450 | 664 | 896 | 1110 |

| Half-life (t½) (h) | 2.2 | 2.5 | 3.0 | 3.4 | 4.4 | 6.1 |

| Reference |

Table 3: Pharmacokinetic Parameters of DSP-0509 in Mice (Single Intravenous Dose)

| Parameter | 5 mg/kg |

| Half-life (t½) (h) | 0.69 |

| Reference |

Pharmacodynamics

The pharmacodynamic (PD) effects of TLR7 agonists are characterized by the activation of immune cells and the subsequent production of cytokines and chemokines. These responses are typically dose-dependent.

Quantitative Pharmacodynamic Data

The following tables summarize key pharmacodynamic parameters for representative TLR7 agonists.

Table 4: In Vitro Activity of TLR7 Agonists

| Agonist | Assay | Cell Type | EC₅₀ |

| 852A | NF-κB activation | HEK293-hTLR7 | >3.3 µM |

| DSP-0509 | NF-κB activation | HEK293-hTLR7 | 316 nM |

| Reference |

Table 5: In Vivo Cytokine Induction by TLR7 Agonists

| Agonist | Species | Dose and Route | Key Cytokine Induced | Peak Time (approx.) | Reference |

| 852A | Human | ≥0.6 mg/m² IV | IFN-α, IL-1Ra, IP-10 | Not specified | |

| RO6871765 | Human | ≥800 mg (prodrug) Oral | IFN-α, OAS-1, Neopterin | 6 h (IFN-α) | |

| DSP-0509 | Mouse | 1 mg/kg IV | IFN-α, TNF-α, IL-6 | 2-6 h |

Experimental Protocols

Pharmacokinetic Analysis

Objective: To determine the concentration of the TLR7 agonist in biological matrices (e.g., plasma, serum) over time.

Methodology:

-

Sample Collection: Blood samples are collected from subjects at predetermined time points following drug administration.

-

Sample Processing: Plasma or serum is isolated by centrifugation.

-

Bioanalysis: The concentration of the drug and its metabolites is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the concentration-time data using non-compartmental or compartmental analysis with software like WinNonlin.

Pharmacodynamic Analysis: Cytokine Induction

Objective: To measure the induction of cytokines in response to TLR7 agonist administration.

Methodology:

-

Sample Collection: Blood samples are collected at various time points post-dose.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IP-10) in plasma or serum is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis: Cytokine concentrations are plotted over time to assess the magnitude and duration of the pharmacodynamic response.

In Vitro TLR7 Activation Assay

Objective: To determine the potency and selectivity of a compound for TLR7.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are stably transfected to express human TLR7 and a reporter gene, typically Nuclear Factor-kappa B (NF-κB) linked to a secreted embryonic alkaline phosphatase (SEAP) or luciferase gene.

-

Treatment: The cells are incubated with varying concentrations of the test compound.

-

Reporter Gene Assay: After a specified incubation period, the activity of the reporter gene product is measured (e.g., luminescence for luciferase, colorimetric assay for SEAP).

-

Data Analysis: The dose-response curve is plotted, and the EC₅₀ value (the concentration that elicits a half-maximal response) is calculated to determine the compound's potency.

Mandatory Visualizations

Signaling Pathway

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First in human phase I trial of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]

TLR7 agonist 3 binding affinity and selectivity profile

An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of a Representative TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity and selectivity profile of a potent and selective Toll-like Receptor 7 (TLR7) agonist. Given the use of "TLR7 agonist 3" as a non-specific identifier in the literature and commercial listings, this document focuses on a well-characterized synthetic TLR7 agonist, herein referred to as "Representative Agonist 1," derived from a purine-like scaffold and utilized as a payload in antibody-drug conjugates (ADCs).[1] Data from other potent and selective TLR7 agonists, identified as "Compound 20" and "Agonist 2," are included for comparative purposes.

Introduction to TLR7 Agonists

Toll-like receptors (TLRs) are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomes of immune cells such as B cells and myeloid cells, recognizes single-stranded RNA (ssRNA).[1] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines, leading to the activation of both innate and adaptive immunity.[1][2] This immunostimulatory potential has made TLR7 agonists promising therapeutic candidates for viral infections and oncology.[2] A key challenge in their development is achieving high potency and selectivity for TLR7, particularly over the closely related TLR8, to mitigate potential off-target effects and cytokine release syndrome.

Data Presentation: Binding Affinity and Selectivity

The following tables summarize the quantitative data for Representative Agonist 1 and two other exemplary selective TLR7 agonists. The data is primarily presented as EC50 (half-maximal effective concentration) or LEC (lowest effective concentration) values from cell-based reporter assays, which are common functional readouts for TLR agonist activity.

Table 1: In Vitro Activity of Representative TLR7 Agonists

| Compound | Target | Assay Type | Activity (EC50/LEC) | Source |

| Representative Agonist 1 | Human TLR7 | HEK-Blue Reporter Assay | 5.2 nM | |

| Mouse TLR7 | HEK-Blue Reporter Assay | 48.2 nM | ||

| Compound 20 | Human TLR7 | Reporter Assay | Potent (specific value not stated) | |

| Mouse TLR7 | Reporter Assay | Potent (specific value not stated) | ||

| Agonist 2 | Human TLR7 | HEK293 Cell-based Assay | 0.4 µM (LEC) |

Table 2: Selectivity Profile of Representative TLR7 Agonists

| Compound | Off-Target | Assay Type | Activity (EC50/LEC) | Selectivity (over hTLR7) | Source |

| Representative Agonist 1 | Human TLR8 | Reporter Assay | No activity | Highly selective | |

| Compound 20 | Human TLR8 | Reporter Assay | No activation up to 5 µM | Highly selective | |

| Agonist 2 | Human TLR8 | HEK293 Cell-based Assay | >100 µM (LEC) | >250-fold |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of binding affinity and selectivity data. Below are descriptions of the key experimental protocols used to characterize these TLR7 agonists.

HEK-Blue™ TLR7 Reporter Assay for Agonist Activity

This assay is used to determine the potency of a TLR7 agonist by measuring the activation of the NF-κB signaling pathway.

-

Cell Culture : HEK-Blue™ hTLR7 cells, which are HEK293 cells stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and selective antibiotics.

-

Assay Procedure :

-

Cells are seeded into 96-well plates.

-

The TLR7 agonist is serially diluted and added to the cells.

-

The plates are incubated for 16-24 hours to allow for TLR7 activation and subsequent SEAP expression.

-

-

Data Analysis :

-

The SEAP activity in the cell supernatant is measured using a spectrophotometer at 620-655 nm after the addition of a SEAP detection reagent like QUANTI-Blue™.

-

The EC50 value is calculated from the dose-response curve.

-

Peripheral Blood Mononuclear Cell (PBMC) Cytokine Secretion Assay

This assay measures the functional response of primary human immune cells to a TLR7 agonist by quantifying the secretion of cytokines like IFN-α and TNF-α.

-

PBMC Isolation : PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation :

-

Isolated PBMCs are resuspended in complete RPMI 1640 medium.

-

Cells are plated in 96-well plates and treated with various concentrations of the TLR7 agonist.

-

The plates are incubated for 18-24 hours at 37°C in a CO2 incubator.

-

-

Cytokine Quantification :

-

The cell culture supernatant is collected.

-

Cytokine concentrations (e.g., IFN-α, TNF-α) are determined using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

-

-

Data Analysis : The EC50 for cytokine induction is determined from the dose-response curve.

Mandatory Visualization

TLR7 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by a TLR7 agonist.

Caption: TLR7 Signaling Pathway Diagram.

Experimental Workflow for TLR7 Agonist Screening

The following diagram outlines a typical workflow for screening and characterizing TLR7 agonists.

Caption: TLR7 Agonist Screening Workflow.

References

An In-Depth Technical Guide to the Immunomodulatory Effects of TLR7 Agonists on Human PBMCs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) agonists are potent immunomodulators that hold significant promise for therapeutic applications, including antiviral and cancer therapies. As key components of the innate immune system, TLR7s are primarily expressed in the endosomes of various immune cells, where they recognize single-stranded RNA viruses. Activation of TLR7 on human peripheral blood mononuclear cells (PBMCs) triggers a cascade of downstream signaling events, leading to the production of a wide array of cytokines and chemokines, and the activation of various immune cell subsets. This technical guide provides a comprehensive overview of the immunomodulatory effects of TLR7 agonists on human PBMCs, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Analysis of TLR7 Agonist-Mediated Immunomodulation

The stimulation of human PBMCs with TLR7 agonists elicits a robust and pleiotropic immune response, characterized by the secretion of numerous cytokines and chemokines, and the upregulation of activation markers on various immune cell populations. The following tables summarize the quantitative data from multiple studies, providing a comparative overview of the effects of different TLR7 agonists.

Table 1: Cytokine and Chemokine Production in Human PBMCs Stimulated with TLR7 Agonists

| TLR7 Agonist | Concentration | Stimulation Time (hours) | Cytokine/Chemokine | Fold Change/Concentration | Reference |

| R848 (Resiquimod) | 1 µM | 6 | CCL4 | >10-fold increase | [1] |

| R848 (Resiquimod) | 1 µM | 6 | IL-1β | >10-fold increase | [1] |

| R848 (Resiquimod) | 1 µM | 6 | IL-6 | >10-fold increase | [1] |

| R848 (Resiquimod) | 1 µM | 6 | TNF-α | >10-fold increase | [1] |

| R848 (Resiquimod) | 1 µM | 6 | CXCL1 | >10-fold increase | [1] |

| R848 (Resiquimod) | 1 µM | 6 | CXCL5 | >10-fold increase | |

| R848 (Resiquimod) | 4 µg/mL | 16 | IFN-α | ~2000 pg/mL (median) | |

| R848 (Resiquimod) | 4 µg/mL | 16 | IL-1β | ~100 pg/mL (median) | |

| R848 (Resiquimod) | 4 µg/mL | 16 | IL-6 | ~10000 pg/mL (median) | |

| R848 (Resiquimod) | 4 µg/mL | 16 | TNF-α | ~1000 pg/mL (median) | |

| Imiquimod | 5 µg/mL | 24 | IL-1β | Significantly increased vs. control | |

| Imiquimod | 1 µg/mL | 6 (DCs) | IL-12 | Increased production | |

| Imiquimod | 1 µg/mL | 6 (DCs) | IL-6 | Increased production | |

| GS-9620 (Vesatolimod) | 50 nM | 16 | IFN-α | ~500 pg/mL (median) | |

| GS-9620 (Vesatolimod) | 50 nM | 16 | IL-6 | ~2000 pg/mL (median) | |

| CL264 | 5 µg/mL | 16 | IFN-α | ~1000 pg/mL (median) | |

| CL264 | 5 µg/mL | 16 | IL-6 | ~8000 pg/mL (median) |

Table 2: Phenotypic Changes in Human PBMC Subsets Following TLR7 Agonist Stimulation

| TLR7 Agonist | Concentration | Stimulation Time (hours) | Cell Subset | Marker | Result | Reference |

| Imiquimod | N/A | 48 | CD4+ T cells | IFN-γ+ | Increased percentage | |

| Imiquimod | N/A | 48 | CD4+ T cells | IL-17A+ | Increased percentage | |

| R848 (Resiquimod) | 1 µM | 24 | NK cells | CD69 | Significant upregulation | |

| R848 (Resiquimod) | 1 µM | 24 | NK cells | CD107a | Significant upregulation | |

| R848 (Resiquimod) | 1 µM | 24 | CD8+ T cells | CD69 | Increased percentage | |

| R848 (Resiquimod) | 1 µM | 24 | CD4+ T cells | CD69 | Increased percentage |

Experimental Protocols

This section provides detailed methodologies for the core experiments involved in studying the immunomodulatory effects of TLR7 agonists on human PBMCs.

Isolation of Human PBMCs using Ficoll-Paque Density Gradient Centrifugation

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or equivalent density gradient medium)

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and repeat the wash step.

-

Resuspend the PBMC pellet in complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

In Vitro Stimulation of Human PBMCs with a TLR7 Agonist

Materials:

-

Isolated human PBMCs

-

Complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

-

TLR7 agonist (e.g., R848, Imiquimod) stock solution

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Adjust the concentration of the PBMC suspension to 1 x 10^6 cells/mL in complete culture medium.

-

Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare a 2X working solution of the TLR7 agonist in complete culture medium. The optimal concentration should be determined empirically, but a starting range of 1-5 µg/mL for R848 is common.

-

Add 100 µL of the 2X TLR7 agonist working solution to each well containing PBMCs. For unstimulated controls, add 100 µL of complete culture medium without the agonist.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the endpoint being measured (e.g., 6-24 hours for cytokine secretion, 24-72 hours for cell surface marker expression).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Materials:

-

Culture supernatants from stimulated and unstimulated PBMCs

-

Commercially available ELISA kit for the cytokine of interest (e.g., IFN-α, IL-6, TNF-α)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Follow the manufacturer's protocol for the specific ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and culture supernatants to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Flow Cytometry for Phenotypic Analysis

Materials:

-

Stimulated and unstimulated PBMCs

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD69, CD80, CD86)

-

Fixation and permeabilization buffers (for intracellular staining)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Flow cytometer

Procedure for Cell Surface Staining:

-

Harvest the cells and wash them with flow cytometry staining buffer.

-

Resuspend the cells in staining buffer containing the pre-titrated fluorescently labeled antibodies.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

Procedure for Intracellular Cytokine Staining:

-

After cell surface staining, fix the cells using a fixation buffer for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

Resuspend the cells in permeabilization buffer containing the fluorescently labeled antibodies against the intracellular cytokines.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

Visualization of Key Pathways and Workflows

TLR7 Signaling Pathway

The activation of TLR7 by its cognate ligands initiates a MyD88-dependent signaling cascade, culminating in the activation of transcription factors such as NF-κB and IRFs, which drive the expression of pro-inflammatory and antiviral genes.

Caption: TLR7 Signaling Pathway in Human PBMCs.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the immunomodulatory effects of a TLR7 agonist on human PBMCs.

Caption: General Experimental Workflow.

Conclusion

The activation of TLR7 in human PBMCs by specific agonists leads to a potent and multifaceted immune response. This technical guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of the immunomodulatory properties of TLR7 agonists is crucial for harnessing their therapeutic potential while mitigating potential adverse effects. The provided methodologies and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the complex role of TLR7 in human immunity.

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with a TLR7 Agonist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo mouse studies involving a Toll-like Receptor 7 (TLR7) agonist. The protocols outlined below are based on established methodologies from preclinical immuno-oncology research.

Introduction

Toll-like receptor 7 (TLR7) is an endosomal receptor primarily expressed in immune cells such as dendritic cells and B cells.[1][2] Activation of TLR7 triggers the innate immune system, leading to the production of type I interferons and pro-inflammatory cytokines, which can subsequently orchestrate a potent anti-tumor adaptive immune response.[1][3][4] Small molecule TLR7 agonists are therefore a promising class of immunotherapeutic agents. This document details the experimental protocols for evaluating a TLR7 agonist in in vivo mouse models, including efficacy, pharmacodynamics, and toxicity assessments.

Data Presentation

Table 1: In Vivo Efficacy of TLR7 Agonists in Syngeneic Mouse Tumor Models

| TLR7 Agonist | Mouse Strain | Tumor Model | Administration Route | Dose | Efficacy Outcome | Combination Therapy | Reference |

| Novel Agonist | BALB/c | CT26 | Intravenous (i.v.) | 0.5 mg/kg, 2.5 mg/kg | Dose-dependent tumor growth delay | Anti-PD-1 | |

| TLR7 agonist-ADC | C57BL/6 x BALB/c F1 | CT26-mGP75 | Intravenous (i.v.) | 10 mg/kg | Superior tumor growth control vs. free agonist | - | |

| DSR-6434 | BALB/c | EMT6 | Intravenous (i.v.) | 0.1 mg/kg (once weekly) | Significant reduction in tumor burden | - | |

| Imiquimod | - | Rabies Infection | - | 50 µ g/mouse | 75% decrease in mortality | Poly I:C (TLR3 agonist) | |

| R848 (Resiquimod) | C57BL/6j, NZM2410 | Lupus Model | Topical | - | Decreased survival, splenomegaly | - |

Table 2: Pharmacodynamic Effects of TLR7 Agonists in Mice

| TLR7 Agonist | Mouse Strain | Dose | Time Point | Cytokine Induction | Reference |

| Novel Agonist | BALB/c | 0.15 mg/kg, 0.5 mg/kg | - | Dose-dependent increase in IFNα | |

| DSR-6434 | BALB/c | 0.1 mg/kg (i.v.) | 2-24 hours | Increased IFNα and IP-10 | |

| Conjugate 4a | C57BL/6 | 40 nmol (i.v.) | 2-48 hours | Increased TNFα and IL-6 | |

| Conjugate SM | C57BL/6 | 200 nmol (i.v.) | 2-48 hours | Increased TNFα and IL-6 |

Experimental Protocols

In Vivo Antitumor Efficacy Study

This protocol describes a typical in vivo efficacy study in a syngeneic mouse tumor model.

1.1. Animal Models and Cell Lines

-

Mouse Strain: Select an appropriate inbred mouse strain (e.g., C57BL/6 or BALB/c) that is compatible with the chosen syngeneic tumor cell line.

-

Tumor Cell Line: Use a well-characterized murine tumor cell line such as CT26 (colon carcinoma), B16F10 (melanoma), or MC38 (colon adenocarcinoma). Culture the cells in appropriate media and ensure they are free of mycoplasma contamination.

1.2. Tumor Implantation

-

Harvest tumor cells during their logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

1.3. Treatment Administration

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Prepare the TLR7 agonist formulation according to the manufacturer's instructions. A common vehicle is saline or PBS.

-

Administer the TLR7 agonist via the desired route (e.g., intravenous, intratumoral, or intraperitoneal injection) at the specified dose and schedule. For combination studies, administer other agents (e.g., anti-PD-1 antibodies) as per the established protocol.

1.4. Monitoring and Endpoints

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity, such as weight loss, hunched posture, or lethargy.

-

The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival.

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of excessive toxicity.

Pharmacodynamic (PD) Study

This protocol outlines the assessment of the immunological effects of the TLR7 agonist.

2.1. Study Design

-

Use tumor-bearing or naive mice.

-

Administer a single dose of the TLR7 agonist.

-

Include a vehicle-treated control group.

2.2. Sample Collection

-

At various time points post-administration (e.g., 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.

-

Isolate serum or plasma for cytokine analysis.

-

Spleens and tumors can also be harvested for immune cell profiling.

2.3. Cytokine Analysis

-